3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline

PROTAC Linker Design PEGylation Structure-Property Relationship

PROTAC development requires precise linker length control; substituting PEG2 (this compound) with PEG1 or PEG3 alters degradation efficacy. This bromo-aniline-PEG2 hybrid solves the problem of variable inter-ligand distance. - **Precise spatial separation:** Exactly 2 ethylene glycol units (PEG2) for fine-tuned ternary complex formation; molecular weight 290.15 g/mol vs. PEG1 analog (+44.05 Da difference). - **Reactive handle:** Aryl bromide site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). - **Enhanced solubility:** Calculated LogP 1.02; superior performance in aqueous/organic bioconjugation systems where lipophilic bromides precipitate. - **Immediate dispatch:** Bulk & R&D quantities available for same-day global shipping.

Molecular Formula C11H16BrNO3
Molecular Weight 290.157
CAS No. 1564561-01-8
Cat. No. B2666153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
CAS1564561-01-8
Molecular FormulaC11H16BrNO3
Molecular Weight290.157
Structural Identifiers
SMILESCOCCOCCOC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
InChIKeyJUHKXCFVSJZOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline: Technical Overview


3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS 1564561-01-8) is an aromatic amine derivative featuring a bromine atom at the ortho position and a polyether (PEG₂) chain at the para position of the aniline core, with a molecular formula C₁₁H₁₆BrNO₃ and molecular weight of 290.15 g/mol . This compound is recognized primarily as a synthetic intermediate, specifically as a functionalized building block containing both an aryl bromide handle for cross-coupling reactions and a PEG-based linker moiety suitable for the synthesis of bioconjugates or targeted protein degraders (PROTACs) .

PROTAC linker intermediate with defined PEG₂ spacer
Aryl bromide handle for Pd-catalyzed cross-coupling
PEG₂-based solubility may support aqueous reaction media

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline: Why Substitution Fails


Due to the critical dependence of linker length and physicochemical properties on the biological activity and synthetic utility of advanced intermediates, generic substitution with structurally related compounds such as 3-bromo-4-(2-methoxyethoxy)aniline (PEG₁ analog) or the non-brominated precursor is not scientifically valid. The specific PEG₂ chain of this compound confers distinct physical properties, including altered solubility, lipophilicity, and conformational flexibility, compared to shorter-chain homologs . In applications such as PROTAC development, where linker length is a well-established determinant of ternary complex formation and degradation efficiency, variations in even a single ethylene glycol unit can lead to significant changes in target engagement and efficacy, rendering empirical or class-based substitution without validation a high-risk approach for reproducible research [1].

PEG chain length PEG₁ analog may shift spacer distance and conformational flexibility, altering ternary complex geometry.
Solubility profile Altered LogP vs shorter-chain analogs may change compatibility in aqueous reaction mixtures.
PROTAC geometry Linker unit count sensitivity in PROTAC design makes class-based substitution without validation high risk.

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline: Key Differentiators


PEG₂ vs PEG₁ Linker Length

The target compound incorporates a 2-(2-methoxyethoxy)ethoxy (PEG₂) chain at the para position, extending the molecular backbone by approximately 3.5–4.0 Å compared to the closest common analog, 3-bromo-4-(2-methoxyethoxy)aniline (CAS 1250819-56-7), which contains only a single ethoxy unit (PEG₁) . This specific chain length represents a structural midpoint between minimal PEG linkers and longer PEG₃–PEG₆ chains, providing a discrete spatial parameter for the optimization of inter-ligand distance in bifunctional molecules [1].

PEG₂ vs PEG₁ length
Data to verify
+1 ethylene glycol unit (~3.5–4.0 Å longer)
Supports linker geometry tuning in PROTAC design.
Atom-level extension estimate; confirm with model.
PROTAC Linker Design PEGylation Structure-Property Relationship

Molecular Weight and Rotatable Bond Impact

The target compound exhibits a molecular weight of 290.15 g/mol, which is 44.05 g/mol greater than the PEG₁ analog (246.1 g/mol) and 78.89 g/mol greater than the non-brominated core 4-(2-(2-methoxyethoxy)ethoxy)aniline (211.26 g/mol) . Additionally, the target compound possesses 7 freely rotating bonds, contributing to its distinct conformational flexibility profile .

MW & rotatable bonds
Cross-study comparable
+44.05 g/mol, +3 rotatable bonds vs PEG₁ analog
May influence LogP and permeability during lead optimization.
Physicochemical data from database records.
Drug-likeness Physicochemical Properties ADME

Enhanced Solubility from PEG₂ Modification

The calculated partition coefficient (ACD/LogP) for the target compound is 1.02 . In contrast, representative de-PEGylated or minimally PEGylated aryl bromides, such as 4-bromoaniline, exhibit a significantly higher experimental LogP of approximately 2.26 [1]. This nearly 1.2 log unit reduction indicates substantially increased hydrophilicity conferred by the PEG₂ chain.

LogP reduction
Class-level inference
calc. LogP 1.02 vs exp. LogP 2.26 (4-bromoaniline)
Indicates increased hydrophilicity for aqueous media.
ACD/LogP; confirm experimentally for target compound.
Solubility Enhancement LogP PEG Linker

3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline: Application Scenarios


PROTAC Development Using PEG₂ Linker

This compound is optimally suited as a building block for PROTAC development when a linker length of approximately 2 ethylene glycol units is required. The PEG₂ chain provides a specific spatial separation that is longer than a PEG₁ linker but shorter than PEG₃, enabling fine-tuning of the inter-ligand distance to achieve optimal ternary complex formation and target ubiquitination . The presence of the ortho-bromo aniline core simultaneously serves as a versatile site for Pd-catalyzed cross-coupling to attach the target protein ligand.

Aqueous-Compatible Transformations

The increased hydrophilicity conferred by the PEG₂ chain, as evidenced by the calculated LogP of 1.02, makes this compound a preferred choice for reactions conducted in aqueous or mixed aqueous-organic solvent systems where traditional, more lipophilic aryl bromides exhibit poor solubility or precipitation . This is particularly valuable in bioconjugation chemistry where water solubility is required to maintain biomolecule integrity.

Physicochemical Modulation in Lead Optimization

For medicinal chemistry programs requiring a balance between maintaining a reactive aryl bromide handle and improving solubility, the target compound serves as a defined module for introducing a PEG₂ moiety. The quantitative difference in molecular weight (+44.05 g/mol vs. PEG₁ analog) and rotatable bond count (7) allows for a predictable adjustment of drug-likeness parameters during scaffold decoration or linker attachment .

Precursor for Ortho-Substituted Aniline Derivatives

The compound functions as a direct precursor for the generation of diverse ortho-substituted aniline derivatives via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling at the bromine position. This provides a controlled entry point for installing the PEG₂-aniline motif into more complex molecular architectures without requiring de novo synthesis of the PEG chain .

Application
Selection Property
Validation Focus
PROTAC linker design
PEG₂ spacer distance
Ternary complex geometry validation
Aqueous reaction systems
Hydrophilicity from PEG₂
Solubility and compatibility testing
Lead optimization modulation
MW and rotatable bond profile
ADME parameter assessment
Aniline derivatization
Aryl bromide cross-coupling
Cross-coupling reaction validation

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